molecular formula C6H7F6NO3 B6216765 3-(trifluoromethyl)azetidin-3-ol, trifluoroacetic acid CAS No. 1795452-92-4

3-(trifluoromethyl)azetidin-3-ol, trifluoroacetic acid

Cat. No.: B6216765
CAS No.: 1795452-92-4
M. Wt: 255.1
InChI Key:
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Description

3-(trifluoromethyl)azetidin-3-ol, trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of an azetidine ring substituted with a trifluoromethyl group and a hydroxyl group, combined with trifluoroacetic acid. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of azetidine derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)azetidin-3-ol, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce new functional groups into the azetidine ring.

Scientific Research Applications

3-(trifluoromethyl)azetidin-3-ol, trifluoroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)azetidin-3-ol, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to increased potency and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)azetidine: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.

    3-(trifluoromethyl)azetidin-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and uses.

Uniqueness

3-(trifluoromethyl)azetidin-3-ol, trifluoroacetic acid is unique due to the combination of the trifluoromethyl group and the hydroxyl group within the azetidine ring. This combination imparts distinct chemical stability, lipophilicity, and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(trifluoromethyl)azetidin-3-ol, trifluoroacetic acid involves the conversion of a starting material to an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the formation of a trifluoromethyl group, followed by the formation of an azetidine ring and subsequent hydroxylation. The final step involves the addition of trifluoroacetic acid to yield the desired product.", "Starting Materials": [ "3-bromo-1,1,1-trifluoropropane", "sodium azide", "sodium hydride", "2-bromoethyl trifluoroacetate", "sodium borohydride", "hydrogen peroxide", "trifluoroacetic acid" ], "Reaction": [ "Step 1: 3-bromo-1,1,1-trifluoropropane is reacted with sodium azide in the presence of a solvent such as DMF to yield 3-azido-1,1,1-trifluoropropane.", "Step 2: The azide intermediate is then reacted with sodium hydride in the presence of a solvent such as DMF to yield 3-(trifluoromethyl)aziridine.", "Step 3: The aziridine intermediate is then reacted with hydrogen peroxide in the presence of a solvent such as methanol to yield 3-(trifluoromethyl)azetidin-3-ol.", "Step 4: 2-bromoethyl trifluoroacetate is reacted with sodium borohydride in the presence of a solvent such as THF to yield 2-(trifluoromethyl)ethanol.", "Step 5: The final product is obtained by adding trifluoroacetic acid to the azetidinol intermediate in the presence of a solvent such as dichloromethane." ] }

CAS No.

1795452-92-4

Molecular Formula

C6H7F6NO3

Molecular Weight

255.1

Purity

95

Origin of Product

United States

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